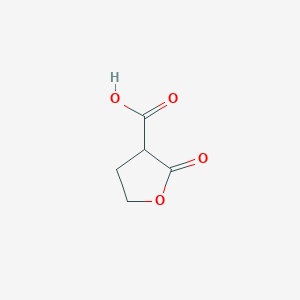

2-Oxooxolane-3-carboxylic acid

Descripción general

Descripción

2-Oxooxolane-3-carboxylic acid is an organic compound with the CAS Number: 4360-91-2 . It has a molecular weight of 130.1 and its IUPAC name is 2-oxotetrahydro-3-furancarboxylic acid . It is usually in liquid form .

Synthesis Analysis

The synthesis of oxazolines, which includes this compound, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Chemical Reactions Analysis

The synthesis of oxazolines, including this compound, often involves a reaction of amino alcohols with various substrates . This process typically involves a nucleophilic attack and an intramolecular cyclization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.09900 . It has a density of 1.469g/cm3 and a boiling point of 403.9ºC at 760 mmHg . The compound is typically in liquid form .Aplicaciones Científicas De Investigación

Isosteric Replacements in Medicinal Chemistry

2-Oxooxolane-3-carboxylic acid and related structures like oxetan-3-ol demonstrate potential as isosteric replacements for the carboxylic acid moiety in medicinal compounds. This property is significant for drug design, offering alternative structures with potentially improved pharmacokinetic or pharmacodynamic profiles (Lassalas et al., 2017).

Biotechnological Synthesis and Organic Synthesis

This compound derivatives, as part of oxo- and hydroxy-carboxylic acids, are crucial in organic synthesis, especially in the creation of chiral entities for pharmaceutical research. Their biotechnological production is also of interest, emphasizing "green" conditions and sustainability in the synthesis process (Aurich et al., 2012).

Photoredox Catalysis in Organic Chemistry

The carboxylic acid group, found in compounds like this compound, plays a role in photoredox catalysis. This method is employed in the synthesis of various organic compounds, including medicinal agents, demonstrating the versatility of carboxylic acids in modern synthetic chemistry (Chu et al., 2014).

Chiral Precursors in Polymer Synthesis

This compound derivatives are used as chiral precursors in the synthesis of functionalized polymers. These polymers have applications in various fields, including drug delivery systems and materials science (Leboucher-Durand et al., 1996).

Safety and Hazards

The safety information for 2-Oxooxolane-3-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers There are several relevant papers on the topic. One paper discusses a new protocol for the decarboxylative oxygenation of carboxylic acids using a non-heme manganese catalyst under blue light irradiation with O2 as the sole oxidant . Another paper presents advancements in the synthesis of oxazolines .

Propiedades

IUPAC Name |

2-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUTMRKMHVAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311146 | |

| Record name | 2-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-91-2 | |

| Record name | NSC238958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

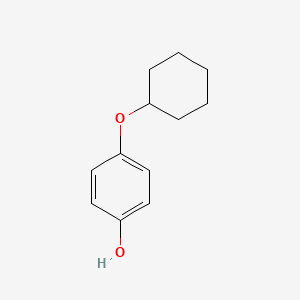

![5H-Dibenz[b,f]azepine-5-carbonitrile](/img/structure/B3052608.png)